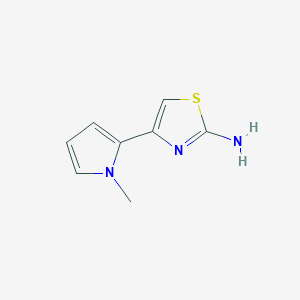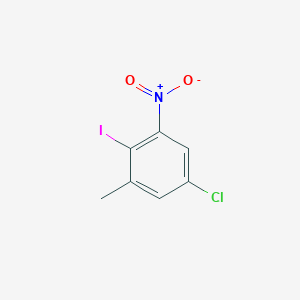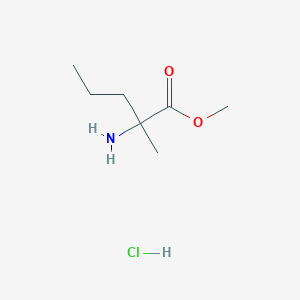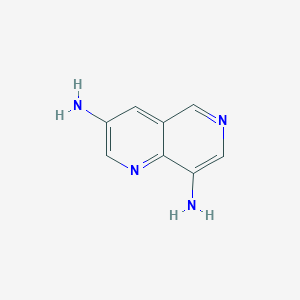
1,6-Naphthyridine-3,8-diamine
Vue d'ensemble
Description
1,6-Naphthyridine-3,8-diamine is a nitrogen-containing heterocyclic compound with the molecular formula C8H8N4. It is part of the naphthyridine family, which is characterized by a fused-ring system resulting from the fusion of two pyridine rings through adjacent carbon atoms.
Applications De Recherche Scientifique
1,6-Naphthyridine-3,8-diamine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound exhibits anticancer, anti-HIV, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities.
Biology: It is used in the study of various biological processes and as a tool for investigating molecular mechanisms.
Industry: The compound finds applications in diagnostics, agriculture, and photophysical applications.
Mécanisme D'action
Target of Action
1,6-Naphthyridine-3,8-diamine is a pharmacologically active compound with a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities
Mode of Action
It is known that the specific and differential functionalization of the 1,6-naphthyridine core leads to specific activity . For example, certain derivatives of 1,6-naphthyridine act as sex hormone regulatory agents or anti-HIV agents .
Biochemical Pathways
It is known that naphthyridines have a wide spectrum of biological applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,6-Naphthyridine-3,8-diamine can be synthesized through various methods. One common approach involves the condensation of primary aromatic amines with β-ketoesters, followed by cyclization of the resulting Schiff base intermediates . Another method includes the solvent-free and catalyst-free synthesis by grinding ketones, malononitrile, and amines in a mortar at room temperature .
Industrial Production Methods: Industrial production of this compound typically involves multi-step sequences, often requiring expensive catalysts and inert atmospheres. Recent advancements have focused on developing eco-friendly and efficient synthetic procedures to minimize environmental impact and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions: 1,6-Naphthyridine-3,8-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the naphthyridine core.
Substitution: Substitution reactions, such as arylation, can introduce new functional groups to the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Arylboronic acids and palladium catalysts are commonly employed in arylation reactions.
Major Products Formed: The major products formed from these reactions vary based on the specific reagents and conditions used. For example, arylation reactions can produce monoarylated or diarylated naphthyridines .
Comparaison Avec Des Composés Similaires
1,5-Naphthyridine: Another member of the naphthyridine family, known for its biological activities and applications in medicinal chemistry.
1,8-Naphthyridine: This compound is used in the synthesis of various derivatives with diverse biological activities.
Uniqueness: 1,6-Naphthyridine-3,8-diamine stands out due to its specific functionalization potential, which allows for a wide range of biological activities and applications. Its ability to act as a scaffold for various pharmacological activities makes it a valuable compound in scientific research .
Propriétés
IUPAC Name |
1,6-naphthyridine-3,8-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-6-1-5-2-11-4-7(10)8(5)12-3-6/h1-4H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRLFLVKNZMNJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NC=C(C2=NC=C1N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


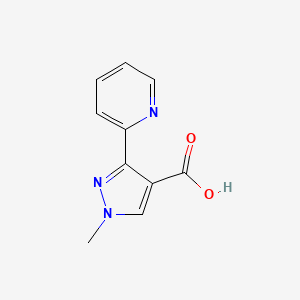

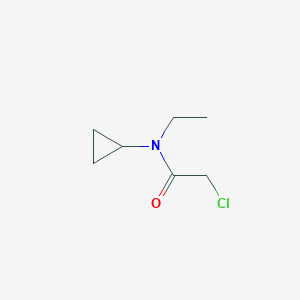
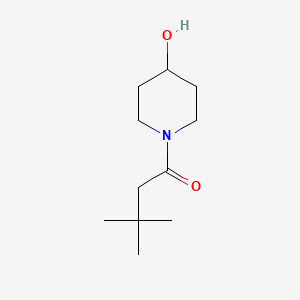
![methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B1461794.png)
